molecular formula C21H20N6O4S B2666582 2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide CAS No. 872688-28-3

2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2666582
CAS RN: 872688-28-3
M. Wt: 452.49
InChI Key: IYRFOKKXQOLOMR-UHFFFAOYSA-N
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Description

2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H20N6O4S and its molecular weight is 452.49. The purity is usually 95%.
BenchChem offers high-quality 2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound of interest, due to its complex heterocyclic structure, appears to be related to various synthesized compounds with potential biological activities. While the specific compound you've asked about does not directly appear in the literature, similar compounds with complex heterocyclic systems have been synthesized and evaluated for their biological activities. For instance, novel synthetic pathways have been explored to produce heterocyclic compounds derived from natural products like visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds exhibit cyclooxygenase inhibition along with analgesic and anti-inflammatory activities, highlighting the importance of heterocyclic compounds in medicinal chemistry.

Radiosynthesis for Imaging Applications

Furthermore, pyrazolo[1,5-a]pyrimidineacetamides, a class of compounds with structural similarities to the one you're interested in, have been identified as selective ligands for the translocator protein (18 kDa), useful in neuroinflammation imaging with PET (Dollé et al., 2008). This demonstrates the potential of such compounds in diagnostic applications, particularly in identifying and quantifying neuroinflammatory processes.

Antitumor Activities

Compounds with pyrimidin-4(5H)-one derivatives, similar in complexity to the chemical structure , have been synthesized and showed notable in vitro antitumor activities (Fahim, Elshikh, & Darwish, 2019). These studies indicate the relevance of such compounds in developing new cancer therapies, with the ability to target specific cellular pathways involved in tumor growth and survival.

Antimicrobial and Antioxidant Properties

The exploration of new heterocycles incorporating different moieties has led to the synthesis of compounds with promising antimicrobial and antioxidant activities (Bondock, Rabie, Etman, & Fadda, 2008). These findings underscore the potential of heterocyclic compounds in addressing microbial resistance and oxidative stress-related conditions.

properties

IUPAC Name

2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4S/c1-11-6-5-7-13(8-11)17-23-18-16(20(29)27(4)21(30)26(18)3)19(24-17)32-10-15(28)22-14-9-12(2)31-25-14/h5-9H,10H2,1-4H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRFOKKXQOLOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCC(=O)NC4=NOC(=C4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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